N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide
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Overview
Description
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide is a complex organic compound with a molecular formula of C23H29N3O2. This compound is known for its unique chemical structure, which includes a piperazine ring and a benzamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide typically involves multiple steps. One common method includes the acylation of piperazine with 2,2-dimethylpropanoic acid, followed by the coupling of the resulting intermediate with 4-aminophenyl-2-methylbenzamide. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The benzamide group may also play a role in binding to specific enzymes or proteins, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methylbenzamide
- N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbenzamide
Uniqueness
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide is unique due to its specific substitution pattern on the benzamide group. This unique structure can result in different biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C23H29N3O2 |
---|---|
Molecular Weight |
379.5g/mol |
IUPAC Name |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H29N3O2/c1-17-7-5-6-8-20(17)21(27)24-18-9-11-19(12-10-18)25-13-15-26(16-14-25)22(28)23(2,3)4/h5-12H,13-16H2,1-4H3,(H,24,27) |
InChI Key |
QQBHKNPJTXOUJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C |
Origin of Product |
United States |
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